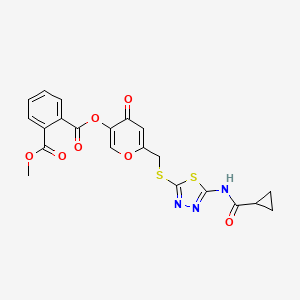

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate

Descripción general

Descripción

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This molecule is characterized by its complex structure, featuring a cyclopropane ring, a thiadiazole ring, a pyranone moiety, and a phthalate ester. Due to its unique structural features, it has garnered interest in various fields, including medicinal chemistry and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate typically involves multi-step synthetic pathways.

Formation of Thiadiazole Ring: : Starting with appropriate thiourea and cyclopropanecarboxylic acid derivatives, cyclization under oxidative conditions produces the 1,3,4-thiadiazole core.

Attachment of Cyclopropanecarboxamido Group: : Amide formation between the thiadiazole and cyclopropanecarboxylic acid derivatives.

Addition of Pyran-4-one Moiety: : Reaction of the amide-substituted thiadiazole with a pyran-4-one derivative under nucleophilic substitution conditions.

Formation of Methyl Phthalate Ester: : Esterification with phthalic acid and subsequent methylation.

Industrial Production Methods

For large-scale production, the process might be optimized with continuous flow reactors to ensure efficient thermal management and reaction kinetics. Catalysts might be employed to accelerate specific reaction steps, such as palladium-catalyzed coupling reactions, and automated systems to handle intermediate purifications.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly on the sulfur-containing thiadiazole ring, to yield sulfoxides or sulfones.

Reduction: : Reductive cleavage of the thiadiazole ring to open the structure, forming simpler thiol derivatives.

Nucleophilic Substitution: : The pyranone moiety can be a site for nucleophilic attack, particularly under basic conditions, leading to various substitution products.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxidation.

Reduction: : Lithium aluminum hydride or hydrogen gas over palladium on carbon for reductive cleavage.

Substitution: : Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Sulfoxides/Sulfones: : From oxidation of the thiadiazole ring.

Thiol Derivatives: : From reductive cleavage of the thiadiazole ring.

Substituted Pyranones: : From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Biology

In biological research, this compound might be investigated for its potential as an enzyme inhibitor, due to the presence of the thiadiazole ring, which is known to bind to various biological targets.

Medicine

Preliminary studies might explore its use as a pharmaceutical agent, particularly in the development of anti-inflammatory or antimicrobial drugs, given the biological activity of similar thiadiazole derivatives.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its rigid and stable structure.

Mecanismo De Acción

The compound's mechanism of action depends on its target application. In medicinal chemistry, it might interact with enzymes or receptors through:

Molecular Targets and Pathways: : Binding to active sites of enzymes, inhibiting their activity. Interaction with cellular receptors, modulating signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

6-(((5-(cyclopropylcarbamoyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl benzoate: : Differs in the ester group, showing variations in biological activity.

5-(cyclopropylcarbamoyl)-1,3,4-thiadiazole-2-thiol: : Lacks the pyranone and phthalate moieties, used in simpler synthetic routes.

Uniqueness

Structural Features: : The combination of a thiadiazole ring with a pyranone moiety and a phthalate ester is unique, imparting distinctive chemical and physical properties.

Reactivity: : The compound's reactivity profile is unique, allowing it to undergo a range of chemical transformations not feasible with simpler analogs.

This compound's multifunctionality makes it a versatile and valuable entity in scientific research and industrial applications. Always at the cutting edge of chemistry, its exploration promises further innovations across multiple fields.

Actividad Biológica

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, structure, and various biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 447.5 g/mol. The structural complexity arises from the incorporation of a thiadiazole moiety and a pyran ring, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising results against various bacterial strains and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

2. Antitumor Activity

Preliminary investigations into the antitumor properties of this compound suggest that it may inhibit the growth of cancer cells. In vitro studies have reported that derivatives of thiadiazole can induce apoptosis in cancer cell lines.

Case Study:

A study involving various derivatives showed that a related thiadiazole compound exhibited an IC50 value of 5 µM against breast cancer cells (MCF7), indicating strong antitumor activity compared to standard chemotherapeutics.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases like Alzheimer's.

These findings suggest that the compound could be explored further as a potential therapeutic agent for cognitive disorders.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Interaction with cellular targets: The thiadiazole moiety may interact with specific protein targets within microbial cells or cancer cells.

- Induction of oxidative stress: Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cell death in cancer cells.

Propiedades

IUPAC Name |

2-O-[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-O-methyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O7S2/c1-29-18(27)13-4-2-3-5-14(13)19(28)31-16-9-30-12(8-15(16)25)10-32-21-24-23-20(33-21)22-17(26)11-6-7-11/h2-5,8-9,11H,6-7,10H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHVHSYPQXVYJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301334065 | |

| Record name | 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877651-63-3 | |

| Record name | 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.